3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17900707
Molecular Formula: C17H19N5O2S2
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5O2S2 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 3-(1-methylsulfonylpiperidin-4-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H19N5O2S2/c1-26(23,24)21-11-9-14(10-12-21)16-18-19-17-22(16)20-15(25-17)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+ |
| Standard InChI Key | WYZFJLVEEJFUOZ-BQYQJAHWSA-N |
| Isomeric SMILES | CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Introduction
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl) triazolo[3,4-b] thiadiazole is a complex heterocyclic compound that combines triazole and thiadiazole rings. This compound features a piperidine moiety substituted with a methylsulfonyl group and a phenylvinyl group at its 6-position. Its molecular formula is C17H19N5O2S2, with a molecular weight of approximately 405.5 g/mol. The unique structural attributes of this compound contribute to its potential pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps, often starting with the formation of the triazole ring followed by the incorporation of the thiadiazole moiety. The compound can participate in various reactions, such as nucleophilic substitution and electrophilic addition, which are crucial for modifying its structure to enhance its efficacy or alter its biological activity.
Biological Activities
Research indicates that compounds containing triazole and thiadiazole moieties exhibit a range of biological activities. Specifically, 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl) triazolo[3,4-b] thiadiazole has shown promise as an inhibitor of specific enzymes, such as carbonic anhydrase. This interaction can lead to therapeutic effects in conditions where carbonic anhydrase plays a pivotal role, including glaucoma and certain types of edema.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Carbonic anhydrase inhibitor |
| Potential Therapeutic Use | Glaucoma, edema |
Research Findings and Future Directions
The study of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl) triazolo[3,4-b] thiadiazole is part of broader research into the pharmacological activities of triazolo-thiadiazole derivatives. These compounds have been explored for their anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Further research is needed to fully explore the therapeutic potential of this compound and to develop it into effective drugs.
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